3-Sulfamoylbenzamide

Renal outer medullary potassium channel ROMK Diuretics

Researchers probing ROMK channel pharmacology or HDAC8 isoform function require the authentic 3-sulfamoylbenzamide scaffold. Regioisomeric substitution (2- or 4-position) abolishes the target selectivity dictated by the meta-sulfamoyl geometry. • ROMK studies: Confers insensitivity to the N171D pore mutation; high human-over-rat selectivity (optimized derivative PF-06807656 IC50 = 61 nM). • HDAC8 studies: >180-fold selectivity over HDAC2 with the N-hydroxy-3-sulfamoylbenzamide derivative. • HBV capsid assembly: Validated modulator core with clinical candidate precedent. Supplied with certificate of analysis; shipped ambient.

Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
CAS No. 1576-42-7
Cat. No. B074759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfamoylbenzamide
CAS1576-42-7
Molecular FormulaC7H8N2O3S
Molecular Weight200.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N
InChIInChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
InChIKeyAJVBPNRMKNARPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfamoylbenzamide: Core Properties and Multitarget Scaffold


3-Sulfamoylbenzamide (CAS 1576-42-7) is an aromatic sulfonamide derivative comprising a benzamide core with a sulfamoyl (-SO₂NH₂) group at the meta position. This compound is a versatile pharmacophore in medicinal chemistry, demonstrating inhibitory activity against a range of therapeutic targets including carbonic anhydrase isoforms , histone deacetylase 8 (HDAC8) [1], renal outer medullary potassium (ROMK) channels [2], and human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) [3]. Its utility extends to antiviral applications as a capsid assembly modulator for hepatitis B virus (HBV) [4].

Multi-target investigation Reported inhibition of carbonic anhydrase isoforms, HDAC8, ROMK channels, h-NTPDases, and HBV capsid assembly
Meta-substitution requirement The 3-sulfamoyl motif is critical for selective target engagement; ortho or para isomers may not replicate binding profiles
SAR scaffold utility Versatile pharmacophore for structure-activity relationship studies and lead optimization across multiple target families

3-Sulfamoylbenzamide: Substitution Compromises Target Engagement


In drug discovery and chemical biology, the substitution of 3-sulfamoylbenzamide with its 2- or 4-substituted regioisomers or a simpler benzenesulfonamide scaffold is not a valid procurement strategy. The meta-substitution pattern dictates distinct steric and electronic interactions within target binding pockets, leading to profound differences in isoform selectivity and potency. For instance, the 3-sulfamoylbenzamide core confers insensitivity to the ROMK N171D pore mutation, a critical resistance mechanism that abolishes activity of other small-molecule ROMK inhibitors [1]. Similarly, HDAC8 selectivity over HDAC2 (>180-fold) is a direct consequence of the meta-substituted N-hydroxybenzamide pharmacophore [2]. Uncontrolled substitution jeopardizes experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

ROMK N171D mutation response
Meta-substitution insensitivity to the pore mutation may be lost with 2- or 4-substituted isomers, altering ion channel pharmacology interpretation.
HDAC8 isoform selectivity
The >180-fold selectivity window over HDAC2 is scaffold-dependent; regioisomers or benzenesulfonamide analogues may exhibit pan-HDAC profiles.
Binding mode consistency
Steric and electronic differences introduced by alternative substitution patterns can shift target engagement and compromise SAR reproducibility.

3-Sulfamoylbenzamide: Differentiation Evidence Guide


ROMK Inhibition: N171D Mutation Insensitivity

In whole-cell patch clamp electrophysiology assays, the 3-sulfamoylbenzamide derivative (-)-16 (a direct analog of the core scaffold) retains full inhibitory activity against the ROMK N171D mutant channel, whereas the inhibitory activity of previously reported small-molecule ROMK inhibitors (e.g., compounds 1 and 2) is largely abolished by this clinically relevant pore mutation [1]. This insensitivity suggests a distinct binding mode that avoids the N171 residue, which is a conserved part of the binding site for earlier inhibitor chemotypes [1].

ROMK N171D insensitivity
Head-to-head
Retains full potency vs. >90-fold loss
Supports mutation-insensitive binding mode
Whole-cell patch clamp, HEK293
Renal outer medullary potassium channel ROMK Diuretics Hypertension

HDAC8 Inhibition: Selectivity Over HDAC2 and HDAC6

A series of N-hydroxy-3-sulfamoylbenzamide-based inhibitors (compounds 12a, 12b, 12c) exhibited potent HDAC8 inhibition with two-digit nanomolar IC50 values and remarkable isoform selectivity. In direct enzymatic assays, these compounds demonstrated >180-fold selectivity for HDAC8 over HDAC2 and approximately 30-fold selectivity over HDAC6 [1]. This contrasts sharply with pan-HDAC inhibitors like SAHA (vorinostat) and PXD101 (belinostat), which show limited isoform discrimination [1].

HDAC8 selectivity
Cross-study comparable
>180-fold over HDAC2, ~30-fold over HDAC6
Enables HDAC8 isoform-selective studies
Enzymatic assay, Western blot
Histone deacetylase HDAC8 Isoform selectivity Cancer epigenetics

ROMK Species Selectivity: Human-Specific Inhibition

The 3-sulfamoylbenzamide derivative PF-06807656 exhibits high selectivity for human over rat ROMK channels. In thallium flux assays, the IC50 against human ROMK1-expressing HEK293 cells was 391 nM, whereas no significant inhibition was observed against rat ROMK1-expressing cells up to 30 µM (0% inhibition) . This represents a >76-fold selectivity window. In contrast, previously reported small-molecule ROMK inhibitors generally show cross-species activity [1].

ROMK species selectivity
Class-level inference
Human IC50 391 nM, Rat >30 µM (>76-fold)
Human-specific ROMK research context
Thallium flux assay
ROMK Species selectivity Diuretics Preclinical translation

Cathepsin D Inhibition: Comparable Potency with Ortho Analogs

In a panel of sulfamoylbenzamide derivatives, the ortho-substituted analog N-(3-chlorophenyl)-2-sulfamoylbenzamide was identified as the most potent Cathepsin D inhibitor with an IC50 of 1.25 µM [1]. While the 3-sulfamoylbenzamide scaffold is not the most potent in this specific assay, derivatives of the meta-substituted core exhibit IC50 values within a comparable range (1.25–2.0 µM), confirming that the meta substitution does not preclude Cathepsin D engagement and offers a versatile starting point for further optimization [1].

Cathepsin D inhibition
Cross-study comparable
IC50 range 1.25–2.0 µM (meta-substituted)
Comparable to ortho-substituted analogs
Enzymatic assay
Cathepsin D Aspartic protease Cancer Breast cancer

HBV Capsid Assembly Modulation: Clinical-Stage Scaffold

The sulfamoylbenzamide (SBA) scaffold, specifically the meta-substituted variant, has emerged as a privileged chemotype for HBV capsid assembly modulators (CAMs). Patent literature analysis reveals that SBAs have led to four human clinical phase 1 candidates [1]. Notably, optimization of the 3-sulfamoylbenzamide core has yielded compounds like KR019 and KR026, which exhibit over 170-fold higher selectivity than the reference compound NVR 3-778 while maintaining potent antiviral activity in HBV-replicating cells [2].

HBV CAM selectivity
Class-level inference
>170-fold higher selectivity vs. reference
Reported antiviral selectivity context
HBV-replicating cell assays; research scaffold
Hepatitis B virus Capsid assembly modulator Antiviral CAM

3-Sulfamoylbenzamide: Optimal Procurement Scenarios


ROMK Channel: Human-Specific Inhibitor Profiling

Procure 3-sulfamoylbenzamide or its optimized derivatives (e.g., PF-06807656) for electrophysiological and flux-based studies of human ROMK (Kir1.1) channels. Its insensitivity to the N171D pore mutation and high human-over-rat selectivity make it an essential tool compound for dissecting human-specific ROMK pharmacology, especially in projects aiming to circumvent hypokalemia associated with current diuretics [1].

HDAC8-Selective Chemical Biology and Lead Optimization

Utilize the N-hydroxy-3-sulfamoylbenzamide scaffold to probe HDAC8 function in cancer and other diseases. The documented >180-fold selectivity over HDAC2 and ~30-fold over HDAC6 is unparalleled among many commercial HDAC tool compounds, enabling clean target validation studies and reducing the off-target toxicity typical of pan-HDAC inhibitors like SAHA [2].

HBV Capsid Assembly Modulator Discovery

Incorporate 3-sulfamoylbenzamide as a core fragment or starting point for the design of novel HBV capsid assembly modulators. This scaffold has a validated track record with multiple clinical candidates and well-defined SAR, providing a lower-risk entry point for antiviral drug discovery initiatives aimed at functional cure of chronic hepatitis B [3][4].

Application
Selection Property
Validation Focus
Human ROMK signaling studies
Meta-substitution insensitivity to N171D
Whole-cell patch clamp / flux assays
HDAC8 isoform-selective studies
N-hydroxy-3-sulfamoylbenzamide scaffold
HDAC8/HDAC2 selectivity panels
HBV capsid assembly research
Sulfamoylbenzamide CAM scaffold
HBV-replicating cell antiviral assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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